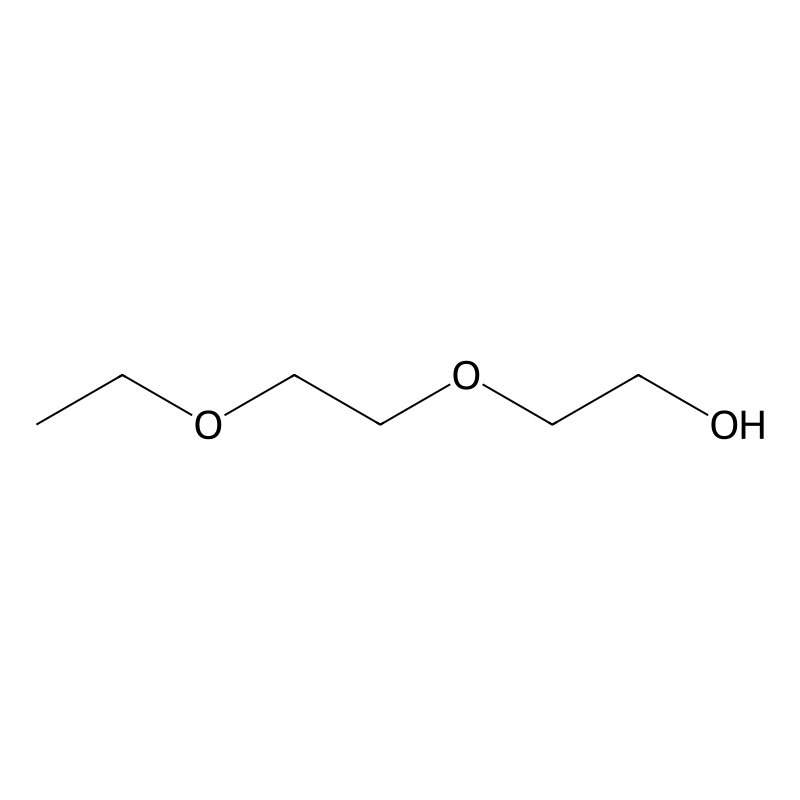

Diethylene Glycol Monoethyl Ether

C6H14O3

CH3CH2OCH2CH2OCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H14O3

CH3CH2OCH2CH2OCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ether, pyridine, chloroform

Miscible with the common organic solvents.

Miscible with ethanol, acetone, benzene; very soluble in ethyl ether

In water, miscible at 25 °C

Solubility in water: very good

Synonyms

Canonical SMILES

Solvent and Cosolvent:

- Due to its amphiphilic nature (having both polar and nonpolar regions), EEE acts as a versatile solvent and cosolvent in various research settings.

- It readily dissolves a wide range of polar and nonpolar compounds, making it useful for extracting substances from biological samples, preparing solutions for experiments, and dissolving hydrophobic compounds for further analysis.

- For instance, EEE is used in the extraction of lipids from tissues and cell cultures for studying cellular processes and membrane composition [].

Synthesis and Reaction Medium:

- EEE can participate in various chemical reactions as a reactant or reaction medium.

- In organic synthesis, it serves as a starting material for the preparation of other ether derivatives used in various applications, including pharmaceuticals and materials science [].

- Additionally, EEE can act as a reaction medium for specific reactions due to its ability to dissolve both polar and nonpolar reactants and its relatively inert nature under specific reaction conditions.

Biological Research:

- EEE finds limited applications in biological research due to potential cytotoxicity (cell toxicity). However, controlled studies have explored its use in specific contexts:

- Permeability studies: EEE's ability to permeate biological membranes has been investigated in studies exploring drug delivery and membrane transport mechanisms [].

- Enzyme studies: In specific instances, EEE has been used as a substrate or inhibitor for studying the activity of certain enzymes involved in cellular processes [].

Environmental Research:

Diethylene Glycol Monoethyl Ether, also known as 2-(2-ethoxyethoxy)ethanol, is a colorless, slightly viscous liquid with a mild, pleasant odor. Its molecular formula is C6H14O3, and it has a molecular weight of approximately 134.2 g/mol. The compound is hydrophilic and miscible with water, making it useful in various applications. It is primarily employed as a solvent in the chemical and paint industries due to its ability to dissolve a wide range of substances, including nitrocellulose and epoxy resins .

Diethylene Glycol Monoethyl Ether exhibits moderate reactivity. It can undergo oxidation to form unstable peroxides, which may lead to explosive conditions under certain circumstances . This compound reacts with strong acids and bases, forming esters and releasing water. Additionally, it can initiate polymerization reactions with isocyanates and epoxides . Its interactions with alkali metals and nitrides can generate flammable or toxic gases .

Diethylene Glycol Monoethyl Ether can be synthesized through several methods:

- Ethylene Oxide Reaction: Reacting ethylene oxide with 2-ethoxyethanol in the presence of sulfur dioxide.

- Esterification: Combining diethylene glycol with ethyl alcohol under acidic conditions.

- Direct Etherification: Using ethylene glycol and ethyl bromide in a nucleophilic substitution reaction.

These methods allow for the production of high-purity Diethylene Glycol Monoethyl Ether suitable for industrial applications .

Diethylene Glycol Monoethyl Ether has diverse applications across various industries:

- Solvent: Used in the formulation of paints, coatings, and inks due to its excellent solvency properties.

- Coalescent Agent: Acts as a coalescent in latex paints and floor polishes.

- Chemical Intermediate: Utilized in the synthesis of other chemicals and as a solvent for cellulose acetate butyrate.

- Personal Care Products: Incorporated into shampoos and skin care formulations due to its low irritation potential .

Diethylene Glycol Monoethyl Ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethylene Glycol Monoethyl Ether | C6H14O3 | Colorless liquid; good solvent; low irritation potential |

| Diethylene Glycol Monomethyl Ether | C5H12O3 | Similar solvent properties; more hydrophobic |

| Ethylene Glycol | C2H6O2 | Lower molecular weight; more hygroscopic |

| Dipropylene Glycol | C6H14O3 | Higher viscosity; used as a humectant |

| Methoxyethanol | C3H8O2 | More volatile; used primarily as a solvent |

Diethylene Glycol Monoethyl Ether stands out due to its balance between hydrophilicity and solvency power, making it particularly effective in applications requiring both properties without significant toxicity concerns .

Diethylene glycol monoethyl ether (DEGME) is synthesized via acid-catalyzed etherification of diethylene glycol with ethanol. Industrial methods prioritize cost efficiency and scalability, employing two primary approaches:

Traditional Sulfuric Acid Catalysis

Conventional production uses concentrated sulfuric acid (H₂SO₄) to protonate ethanol, facilitating nucleophilic attack by diethylene glycol. This method achieves ~85% yield at 120–140°C but generates corrosive byproducts and requires neutralization steps.

Solid Acid Catalysts for Enhanced Efficiency

Modern processes utilize heterogeneous catalysts to mitigate environmental and equipment challenges:

- Sulfonated polystyrene resins (e.g., Amberlyst-15): Operate at 90–110°C with 93% yield and 10:1 ethanol-to-glycol molar ratio.

- Heteropolyacids (e.g., H₃PW₁₂O₄₀): Achieve 95% conversion at 100°C with recyclability up to 5 cycles.

- Zeolite-based catalysts: Provide shape-selective catalysis, reducing byproduct formation.

Table 1: Comparative Catalyst Performance

| Catalyst Type | Temperature (°C) | Yield (%) | Recyclability |

|---|---|---|---|

| H₂SO₄ | 130 | 85 | None |

| Amberlyst-15 | 100 | 93 | 3 cycles |

| H₃PW₁₂O₄₀ | 100 | 95 | 5 cycles |

| Sulfated zirconia | 110 | 91 | 4 cycles |

Reactor designs, such as fixed-bed systems with continuous ethanol feed, optimize contact time and reduce energy consumption.

Green Chemistry Approaches for Sustainable Manufacturing

Efforts to align DEGME production with green chemistry principles focus on catalyst innovation and solvent reduction:

Non-Corrosive Catalytic Systems

- Ionic liquid catalysts: Dual-function catalysts like [BSEt₃N]₃PW₁₂O₄₀ enable solvent-free reactions at 80°C, achieving 98% yield with 99% selectivity.

- Biomass-derived acids: Sulfonated carbon catalysts from lignin show 89% yield at 100°C, reducing reliance on fossil-based reagents.

Process Intensification Strategies

- Microwave-assisted synthesis: Cuts reaction time by 60% (30 minutes vs. 75 minutes conventional) through targeted dielectric heating.

- Reactive distillation: Combines reaction and separation, reducing energy use by 25% and improving ethanol recycling.

Table 2: Environmental Metrics of Green Methods

| Parameter | Conventional Method | Green Method (Ionic Liquid) |

|---|---|---|

| E-Factor* | 3.2 | 0.9 |

| Energy Use (kJ/mol) | 480 | 310 |

| Carbon Footprint | 2.8 kg CO₂/kg | 1.5 kg CO₂/kg |

*E-Factor = Waste produced per kg product

Purification Techniques for Pharmaceutical-Grade Formulations

Pharmaceutical applications require DEGME with ≤0.1% ethylene glycol impurities. Key purification methods include:

Azeotropic Distillation

- Hexane/1-heptanol extraction: Removes ethylene glycol via liquid-liquid extraction, achieving 99.5% purity after two stages.

- Vacuum fractional distillation: Operates at 20 mmHg to isolate DEGME (boiling point 196°C) from higher glycols.

Advanced Chromatographic Methods

- Simulated moving bed (SMB) chromatography: Uses DIAION HP20 resins to separate trace impurities, yielding 99.9% purity for Transcutol HP®.

- Crystallization-assisted refining: Lowers temperature to -20°C to precipitate residual glycols, followed by filtration.

Table 3: Purity Levels Across Purification Stages

| Stage | Ethylene Glycol Content | DEGME Purity (%) |

|---|---|---|

| Crude product | 5–7% | 93 |

| Azeotropic distillation | 0.5% | 99.5 |

| SMB chromatography | <0.01% | 99.9 |

Process analytical technology (PAT) tools, including in-line FTIR spectroscopy, monitor impurity levels in real time to meet ICH Q3C guidelines.

Physical Description

Liquid; Liquid, Other Solid

A clear slightly viscous liquid with a mild pleasant odor; [CAMEO]

COLOURLESS HYGROSCOPIC LIQUID.

A colorless, slightly viscous liquid with a mildly sweet odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

boiling point equals 396 °F

196 °C

196-202 °C

396 °F

Flash Point

Flash point equals 205 °F

196 °F (91 °C) (CLOSED CUP)

96 °C o.c.

205 °F

Heavy Atom Count

Taste

Vapor Density

4.62 (AIR= 1)

Relative vapor density (air = 1): 4.6

4.62

Density

0.9885 g/cu m at 20 °C

Relative density (water = 1): 0.99

0.99

LogP

log Kow = -0.54

-0.15 (estimated)

Odor

Odor Threshold

[CAMEO] Odor threshold from CHEMINFO

Decomposition

Melting Point

Freezing point = -54.0 °C

-76 °C

-108 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4280 of 4800 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 520 of 4800 companies with hazard statement code(s):;

H302 (10.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (89.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (10.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.12 [mmHg]

Vapor pressure, Pa at 25 °C: 19

0.13 mmHg

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

When a single /oral/ dose of diethylene glycol monoethyl ether (11.2 mmol) was given to an adult human volunteer (sex and age not specified) about 68% of the dose was excreted in the urine as (2-ethoxyethoxy)acetic acid within 12 hr.

The quantitative urinary excretion of diethylene glycol monoethyl ether was investigated in the rabbit after oral, intravenous, subcutaneous and percutaneous administration. After oral dosing of two animals at a level of 5 mL/kg bw, both animals died during the first day and total excretion was only 0.8% and 0.33%. After intravenous administration to 15 rabbits at dose levels of 0.5-3.4 mL/kg most of the dose was excreted during the first day (for 13/15 rabbits), the percentage excreted tending to increase with dose. After a single parenteral dose of 1.0-3.0 mL/kg, urinary excretion was monitored for up to 4 consecutive days. Excretion was high in the first 24 hr and the total percentage of the dose excreted in urine increased with dose. After repeated daily parenteral doses of 0.16, 0.32 or 0.63 mL/kg bw, total urinary excretion increased with dose and equalled 4.7, 5.0 and 11.6%, respectively.

The oral administration fo 1503 mg Diethylene glycol monoethyl ether to a normal man resulted in the excretion of 1140 mg of 2-ethoxyethoxyacetic acid, 69 % of the total dose, within 12 hr.

Metabolism Metabolites

Wikipedia

Stepronin

Use Classification

Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Ethanol + ethylene oxide (epoxidation; co-produced with ethylene glycol monoethyl ether/triethylene glycol monoethyl ether)

Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

All Other Chemical Product and Preparation Manufacturing

Ethanol, 2-(2-ethoxyethoxy)-: ACTIVE

Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product mix. High ratios of ethylene oxide to alcohol are used to favor production of monoethers of diethylene glycol.

Analytic Laboratory Methods

Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/

Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: diethylene glycol monoethyl ether; matrix: chemical purity; procedure: gas chromatography with flame-ionization detection